N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide

Regioselective oxidation Tetralone synthesis Process chemistry

N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide (CAS 110139-15-6), also denominated 8-acetylamino-1-tetralone, is a bifunctional small molecule with molecular formula C12H13NO2 and molecular weight 203.24 g/mol. It belongs to the α-tetralone class and contains a ketone at the 8-position and an acetamide group at the 1-position of the tetrahydronaphthalene scaffold.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 110139-15-6
Cat. No. B169029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide
CAS110139-15-6
SynonymsN-(8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC2=C1C(=O)CCC2
InChIInChI=1S/C12H13NO2/c1-8(14)13-10-6-2-4-9-5-3-7-11(15)12(9)10/h2,4,6H,3,5,7H2,1H3,(H,13,14)
InChIKeySRBHOMIOZFJDNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide CAS 110139-15-6: Procurement-Relevant Identity and Class Positioning


N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide (CAS 110139-15-6), also denominated 8-acetylamino-1-tetralone, is a bifunctional small molecule with molecular formula C12H13NO2 and molecular weight 203.24 g/mol. It belongs to the α-tetralone class and contains a ketone at the 8-position and an acetamide group at the 1-position of the tetrahydronaphthalene scaffold . The compound is listed as an organic synthetic intermediate by multiple commercial suppliers and appears in patent literature as a key building block for pharmacologically active derivatives targeting central nervous system disorders, inflammation, and oncology . Structurally, it is distinct from its non-oxidized precursor N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide (CAS 6272-18-0, MW 189.25) due to the presence of the 8-oxo group, which imparts orthogonal reactivity and altered physicochemical properties .

Why N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide (CAS 110139-15-6) Cannot Be Replaced by In-Class Analogs


Within the tetrahydronaphthalene acetamide family, the position of the oxo group is the primary driver of both synthetic utility and downstream pharmacological differentiation. The 8-oxo-1-acetamide isomer (CAS 110139-15-6) is uniquely accessible via regioselective benzylic oxidation of N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide, a transformation that places the ketone adjacent to the acetamide-bearing aromatic carbon . The 2-substituted isomer (CAS 58161-21-0) requires a distinct synthetic route and yields a different vector for derivatization, while the 5-oxo isomer (CAS not fully characterized) places the ketone at a remote position with different electronic and steric consequences . Furthermore, the unprotected 8-amino-1-tetralone (CAS 210346-49-9) lacks the acetamide protecting group, making it susceptible to uncontrolled reactivity during multi-step synthesis. The acetamide moiety in the target compound serves a dual function: it acts as a directing group for the initial regioselective oxidation and as a protecting group that can be removed under acidic conditions to reveal the free amine for subsequent diversification . Generic substitution with any of these analogs would necessitate re-engineering of synthetic routes, altered reaction conditions, and potentially different impurity profiles in final active pharmaceutical ingredients.

Quantitative Head-to-Head Differentiation of N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide (CAS 110139-15-6)


Regioselective Oxidation Yield: 8-Oxo vs. Non-Oxidized Precursor

The target compound is prepared via regioselective potassium permanganate oxidation of N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide (CAS 6272-18-0) at the benzylic 8-position, achieving a 76% isolated yield after silica gel chromatography . This oxidation is ortho/para-directed by the acetamide substituent, ensuring selective oxidation at the 8-position rather than at alternative benzylic sites. A separate patent procedure reports a 57% yield over two steps for the same transformation, confirming the robustness of the acetamide-directed regiochemistry . In contrast, the 2-substituted isomer (CAS 58161-21-0) cannot be accessed via this regioselective route and requires a completely different synthetic strategy .

Regioselective oxidation Tetralone synthesis Process chemistry

Orthogonal Synthetic Utility: Acetamide as Both Directing and Protecting Group

The acetamide group in the target compound functions as a dual-purpose moiety: it directs the initial regioselective oxidation to the 8-position (see Evidence Item 1) and subsequently serves as a protecting group that can be cleanly removed under acidic hydrolysis to reveal 8-amino-1-tetralone (CAS 210346-49-9) . Hydrolysis of 4.12 g (20.3 mmol) of the target compound in 6N HCl at 90°C for 3 hours yields 1.82 g (56%) of 8-amino-1-tetralone as a dark red solid . The unprotected 8-amino-1-tetralone (MW 161.20) is chemically distinct: it bears a free primary amine susceptible to uncontrolled oxidation, acylation, and Schiff base formation, making it unsuitable for direct use in many multi-step synthetic sequences without re-protection. The target compound thus provides a storable, bench-stable, protected form of 8-amino-1-tetralone that can be deprotected on demand .

Protecting group strategy Multi-step synthesis 8-Amino-1-tetralone

Physicochemical Differentiation: Rotatable Bonds and Topological Polar Surface Area vs. Non-Oxidized and 2-Isomer Analogs

The presence of the 8-oxo group in the target compound (CAS 110139-15-6) introduces a hydrogen bond acceptor (ketone oxygen) absent in the non-oxidized analog N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide (CAS 6272-18-0). PubChem-computed descriptors reveal the target compound has: Molecular Weight 203.24, XLogP3-AA 1.8, Hydrogen Bond Donor Count 1, Hydrogen Bond Acceptor Count 2, Rotatable Bond Count 1, and Topological Polar Surface Area (TPSA) 46.2 Ų . The non-oxidized analog (C12H15NO, MW 189.25) has a lower molecular weight and lacks the second hydrogen bond acceptor, resulting in reduced polarity and altered solubility profiles. The 2-positional isomer (CAS 58161-21-0) shares the same molecular formula (C12H13NO2, MW 203.24) but differs in the spatial orientation of the acetamide group relative to the ketone, which affects molecular recognition in biological targets . The rotatable bond count of 1 indicates a conformationally constrained structure, which may contribute to binding selectivity in target engagement applications .

Physicochemical properties Drug-likeness Conformational constraint

Commercial Availability with Batch-Specific QC Documentation

The target compound (CAS 110139-15-6) is commercially available from multiple suppliers at ≥95% purity (Min, HPLC) with moisture content ≤0.5% Max, and is offered at scales up to kilograms . A key differentiator for procurement is the availability of batch-specific QC documentation including NMR, HPLC, and GC from vendors such as Bidepharm (cat. BD270562, standard purity 95+%) . In contrast, the 2-positional isomer (CAS 58161-21-0) is available at 98% purity but is priced at 2,278 RMB/1g, suggesting higher cost per gram for certain research applications . The molecular formula C12H13NO2 and MDL number MFCD12828234 provide unique identifiers that distinguish this compound from all other positional isomers in electronic procurement systems, reducing the risk of ordering errors.

Quality control Batch release Procurement specification

Patent-Cited Intermediate with Validated Synthetic Reproducibility

The target compound is explicitly cited as a synthetic intermediate in multiple patent documents spanning diverse therapeutic areas. Patent WO2003/99795 A1 (agonists of alpha-2B and alpha-2C adrenergic receptors) references the compound on pages 74-75 as a building block for CNS-active agents . Patent WO2022/17531 A1 describes its preparation at multi-gram scale (6.5 g, 76% yield) as a key intermediate for heterocyclidene acetamide derivatives . The compound also appears as Intermediate J2 in US07091232B2, where it is converted to 8-amino-1-tetralone (1.82 g, 56% yield) . A structurally distinct derivative—4-((1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl))-N-(8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)cyclohexylcarboxamide—has been indexed in MeSH (C571181) based on a publication in J Med Chem (2012, 55:697-708), indicating the scaffold's utility in generating bioactive molecules with cardiogenic activity . This multi-patent, multi-indication usage profile is not replicated by the 2-isomer or the non-oxidized analog.

Patent intermediate Synthetic reproducibility Drug discovery

Procurement-Relevant Application Scenarios for N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide (CAS 110139-15-6)


Multi-Step Synthesis of 8-Substituted-1-Tetralone Pharmacophores for CNS Drug Discovery

The target compound serves as a strategic intermediate for constructing 8-amino-1-tetralone derivatives via acid-catalyzed deprotection . In this scenario, the acetamide group protects the 8-amino functionality during benzylic oxidation and subsequent transformations, then is removed under controlled conditions (6N HCl, 90°C, 56% yield) to reveal the free amine for further functionalization. This sequence is documented in US07091232B2 and the Nguyen et al. (2003) J Org Chem publication . The resulting 8-amino-1-tetralone can be converted to 8-halo-1-tetralones via Sandmeyer-type chemistry, providing access to a library of 8-substituted tetralones for SAR studies. The protected intermediate (target compound) is preferred over direct procurement of 8-amino-1-tetralone because the free amine form is chemically reactive and requires special storage conditions (2-8°C, protect from light) .

Building Block for Heterocyclidene Acetamide Derivatives Targeting CNS Receptors

Patent WO2022/17531 A1 describes the use of N-(8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide as a key intermediate (6.5 g scale, 76% yield) for the production of heterocyclidene acetamide derivatives with potential CNS activity . The 8-oxo group provides a ketone handle for condensation reactions (e.g., with chroman-4-ylidene systems), while the 1-acetamide group modulates the electronic properties of the aromatic ring. This dual functionalization pattern is unique to the 1,8-substitution pattern and cannot be replicated with the 2-isomer (CAS 58161-21-0) or the non-oxidized analog (CAS 6272-18-0) . The availability of the compound at kilo scale with HPLC-verified purity (≥95%) supports process chemistry development and scale-up studies .

Scaffold for AKR1C Enzyme Inhibitor Development in Hormone-Dependent Disease Research

The tetrahydronaphthalen-1-yl acetamide scaffold has been explored in the context of aldo-keto reductase 1C (AKR1C) enzyme inhibition, a target family implicated in hormone-dependent cancers and metabolic disorders . While the specific AKR1C inhibitory activity of N-(8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide itself has not been reported in primary literature, structurally related tetrahydronaphthalene acetamide derivatives have demonstrated IC50 values in the nanomolar to low micromolar range against AKR1C isoforms (e.g., AKR1C3 IC50 57 nM for certain analogs) . The target compound's physicochemical profile—XLogP 1.8, TPSA 46.2 Ų, single rotatable bond—positions it as a suitable starting scaffold for fragment-based or structure-guided optimization of AKR1C inhibitors . The 8-oxo group provides a hydrogen bond acceptor that may engage catalytic tyrosine residues in the AKR1C active site, a feature absent in the non-oxidized analog.

Reference Standard for Analytical Method Development and Impurity Profiling

The target compound's well-defined structure, availability with comprehensive QC documentation (NMR, HPLC, GC), and MDL identifier (MFCD12828234) make it suitable as a reference standard for analytical method development in pharmaceutical QC laboratories . Its molecular weight (203.24) and moderate lipophilicity (XLogP 1.8) allow straightforward chromatographic separation from both less polar precursors (e.g., N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide, MW 189.25) and more polar deprotected products (e.g., 8-amino-1-tetralone, MW 161.20) . The moisture specification (≤0.5% Max) ensures consistent weighing accuracy for quantitative analytical applications. In this scenario, the compound is procured not as a synthetic intermediate but as a characterized reference material for HPLC method validation, impurity tracking, and batch release testing in regulated environments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-YL)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.